molecular formula C15H17BrN2OS B2759939 2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide CAS No. 389850-23-1

2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide

Cat. No.: B2759939
CAS No.: 389850-23-1
M. Wt: 353.28
InChI Key: AOAYXCCDWKFAPQ-UHFFFAOYSA-N
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Description

2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide is a useful research compound. Its molecular formula is C15H17BrN2OS and its molecular weight is 353.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Synthesis Methods : Microwave-mediated synthesis methods have been developed for benzothiazole-based heterocycles, demonstrating the use of 2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide in the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds show potential for further pharmaceutical applications due to their structural complexity and potential bioactivity (Darweesh et al., 2016).

Antimicrobial and Antifungal Activities

  • Biological Activities : A series of substituted 6-fluorobenzo[d]thiazole amides synthesized from 1,3-benzothiazol-2-yl compounds showed notable antibacterial and antifungal activities, comparable or slightly better than standard medicinal compounds. This highlights the role of benzothiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Enantioselective Catalysis

  • Catalysis and Synthesis : Benzothiazoline has been utilized as an efficient and versatile reducing agent in the chiral phosphoric acid-catalyzed transfer hydrogenation of α-imino esters, providing a method for the synthesis of α-amino esters with excellent enantioselectivities. This application underscores the importance of benzothiazoline derivatives in facilitating selective chemical transformations (Zhu & Akiyama, 2010).

Antibacterial and Antitumor Activities

  • Pharmacological Importance : Imidazo[2,1‐b]‐benzothiazole derivatives are noted for their wide spectrum of bioactivities, including immunostimulant, anti‐inflammatory, antifungal, antimicrobial, and antitumor activities. The synthesis of these derivatives involves the reaction of substituted 2‐aminobenzothiazoles with α‐bromo‐1‐phenyl‐2‐phenyl‐1‐ethanones, showcasing the versatility of benzothiazole compounds in medicinal chemistry (Palkar et al., 2010).

Synthesis of Heterocycles

  • Construction of Novel Heterocycles : Benzothiazole and benzimidazole ring systems have been used as reactive synthons for constructing a variety of novel heterocyclic compounds, including pyrimido[1,2-a]benzimidazole, pyrido[1,2-a]benzimidazole, and others, demonstrating the utility of benzothiazole derivatives in the synthesis of pharmacologically relevant structures (Darweesh et al., 2016).

Properties

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-phenylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS.BrH/c16-15-17(12-8-4-5-9-14(12)19-15)10-13(18)11-6-2-1-3-7-11;/h1-3,6-7,16H,4-5,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYXCCDWKFAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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